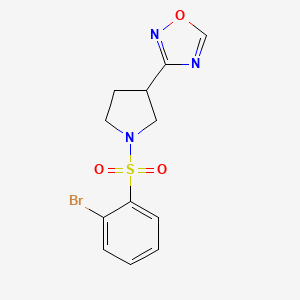

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOJKONVBJQEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of toluene as a solvent and iodine as a catalyst can facilitate the formation of the desired product under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound’s reactivity stems from its 1,2,4-oxadiazole core , sulfonyl group , and 2-bromophenyl substituent . Key reaction pathways include:

Substitution Reactions

-

Bromine substitution : The 2-bromophenyl group can undergo nucleophilic aromatic substitution (NAS) with amines, thiols, or alcohols. For example, treatment with potassium carbonate in DMF may replace bromine with nucleophilic agents.

-

Sulfonamide modification : The sulfonamide group may participate in hydrolysis or coupling reactions under acidic/basic conditions, though specific examples for this compound are not explicitly documented.

Oxadiazole Ring Transformations

-

Ring-opening : Under basic conditions (e.g., NaOH), the oxadiazole ring may cleave to form imidamide intermediates, though this is less common for 1,2,4-isomers compared to 1,3,4-oxadiazoles .

-

Cycloadditions : The electron-deficient oxadiazole ring could engage in [4+2] cycloadditions (e.g., Diels-Alder), though this requires activation by electron-withdrawing groups.

Coupling Reactions

-

Suzuki-Miyaura coupling : The bromine substituent enables cross-coupling with boronic acids using palladium catalysts, forming biaryl derivatives. Similar reactions are documented for bromophenyl-oxadiazoles .

-

Sulfonamide-based coupling : The sulfonamide group may participate in HATU-mediated amide bond formation, as seen in related sulfonamide-oxadiazole systems .

Reaction Conditions and Reagents

Substitution Products

-

Amine derivatives : Reaction with aniline could yield 3-(1-((2-anilinyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole , enhancing biological activity through hydrogen bonding.

-

Thioether derivatives : Thiophenol substitution may produce 3-(1-((2-phenylthio)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole , useful for altered electronic properties.

Coupling Products

-

Biaryl derivatives : Suzuki coupling with arylboronic acids forms 3-(1-((2-aryl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole , extending conjugation for optoelectronic applications .

-

Amide derivatives : HATU-mediated coupling with carboxylic acids yields 3-(1-((2-carboxyphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole , relevant for enzyme inhibition studies .

Substitution Mechanism

For bromine substitution:

-

Nucleophilic attack : The nucleophile (e.g., amine) attacks the electrophilic bromine in an aromatic ring.

-

Base-mediated deprotonation : Potassium carbonate facilitates deprotonation, stabilizing intermediates.

-

Aromaticity restoration : The product retains aromatic stability via resonance.

Suzuki Coupling

-

Oxidative addition : Palladium(0) inserts into the C–Br bond.

-

Transmetallation : Boronic acid transfers its aryl group to Pd.

-

Reductive elimination : Forms the C–C bond, regenerating Pd(0) .

Biological and Functional Implications

While direct biological data for this compound is unavailable, related oxadiazoles exhibit:

-

Antimicrobial activity : MIC values in the range of 50–200 µg/mL against Gram-positive/negative bacteria.

-

Cytotoxicity : Selective cancer cell apoptosis at concentrations of 50–100 µM.

-

Enzyme inhibition : The sulfonamide group may target proteases or kinases, as seen in similar sulfonamide-oxadiazole hybrids .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is with a molecular weight of approximately 357.23 g/mol. The presence of the oxadiazole ring contributes to the compound's biological activity, while the sulfonyl and bromophenyl groups enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been shown to possess antibacterial and antifungal activities. In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazoles are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The compound may share similar properties due to its structural characteristics.

Antiparasitic Effects

The compound has potential antiparasitic activity. Studies have shown that related oxadiazole derivatives demonstrate effectiveness against parasites such as Leishmania species. The bacteriostatic activity of these compounds suggests that they could be developed into therapeutic agents for treating parasitic infections .

Anti-inflammatory Properties

Oxadiazole derivatives have been explored for their anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Some studies report that specific oxadiazole derivatives exhibit significant anti-inflammatory activity compared to standard drugs like Indomethacin .

Analgesic Activity

The analgesic potential of oxadiazole derivatives has been documented in various studies. For example, certain synthesized compounds demonstrated considerable pain relief in animal models, suggesting that the compound under discussion may also possess similar analgesic properties .

Synthesis and Derivative Exploration

The synthesis of 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from basic pyrrolidine derivatives and incorporating sulfonyl and bromophenyl groups through electrophilic substitution methods .

Table 1: Synthetic Pathways for Oxadiazole Derivatives

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Pyrrolidine + Sulfonyl Chloride | Sulfonyl-Pyrrolidine |

| 2 | Reaction with Hydrazine | Hydrazone Intermediate |

| 3 | Cyclization with Carboxylic Acid | Oxadiazole Derivative |

Case Studies

Several case studies highlight the potential of oxadiazole derivatives in drug development:

- Antimicrobial Study : A study by Ustabas et al. synthesized a hybrid molecule containing both triazole and oxadiazole rings, which exhibited superior antibacterial activity against multiple pathogens compared to standard treatments .

- Anti-inflammatory Research : Kashid et al. reported on a series of novel oxadiazoles that showed promising results in reducing inflammation markers in preclinical models, indicating their potential for further development as anti-inflammatory agents .

- Analgesic Evaluation : Said et al. synthesized several oxadiazole conjugates and tested their analgesic effects, finding one compound with a significant protective effect surpassing traditional analgesics .

Mechanism of Action

The mechanism of action of 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Compounds:

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Substituents: A phenylethyl group on pyrrolidine and a 4-pyridyl group on the oxadiazole. Activity: Exhibited inhibitory effects on SARS-CoV-2 replication (EC₅₀ = 0.8 µM) .

5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)

- Substituents : Stereoisomer of 1a with (3S)-pyrrolidine configuration.

- Activity : Reduced potency compared to 1a (EC₅₀ = 2.1 µM), highlighting the importance of stereochemistry in biological activity .

Properties: Lower molecular weight (240.71 g/mol) and higher solubility due to the hydrochloride salt. SAR Insight: The absence of sulfonyl/aryl groups likely reduces target affinity but improves aqueous solubility .

Physicochemical and Electronic Properties

*Calculated based on standard atomic weights.

Key Observations :

- The target compound’s 2-bromophenylsulfonyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in viral proteins but reduce solubility compared to 1a/1b.

- The hydrochloride derivative () lacks aromatic substituents, resulting in lower molecular weight and improved solubility but likely diminished antiviral activity.

Conformational and Geometric Comparisons

provides bond angle data for a structurally related oxadiazole derivative (Figure S3/S4 in ), revealing:

- The oxadiazole ring adopts a planar conformation (bond angles ~120°), facilitating π-orbital interactions with biological targets.

- Substituents on the pyrrolidine ring (e.g., sulfonyl vs.

Biological Activity

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C₁₂H₁₂BrN₃O₃S. The compound features a pyrrolidine ring linked to a 1,2,4-oxadiazole moiety, which is known for its pharmacological significance. The synthesis typically involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the oxadiazole group via multi-step organic reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of oxadiazole derivatives against various bacterial strains, particularly Staphylococcus aureus. Research indicates that compounds featuring the oxadiazole nucleus can exhibit significant bactericidal effects. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/ml against multiple S. aureus strains. Notably, these compounds not only inhibited planktonic growth but also prevented biofilm formation in a dose-dependent manner .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. Some derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin. For example, specific oxadiazole compounds exhibited IC₅₀ values in the range of 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies revealed that these compounds could induce apoptosis through pathways involving p53 activation and caspase cleavage .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The bromophenylsulfonyl group enhances binding affinity to these targets, while the oxadiazole structure allows for hydrogen bonding interactions that are critical for biological efficacy .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar oxadiazole derivatives can be useful. The following table summarizes key characteristics and activities:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | C₁₂H₁₂BrN₃O₃S | Antimicrobial, Anticancer | Bromine enhances reactivity |

| Other 1,2,4-Oxadiazoles | Varies | Antimicrobial against S. aureus | Varying substituents affect activity |

| Doxorubicin | C₂₁H₂₃N₃O₅ | Anticancer (widely used) | Established chemotherapeutic agent |

Study on Antimicrobial Efficacy

A study published in 2018 assessed several oxadiazole derivatives' efficacy against S. aureus. The results indicated that at higher concentrations (up to 32 μg/ml), these compounds effectively killed bacterial cells and inhibited biofilm formation . This finding underscores the potential application of oxadiazoles in treating resistant bacterial infections.

Study on Anticancer Properties

In another investigation focusing on anticancer activity, specific oxadiazole derivatives were tested against MCF-7 cells. The study found that these compounds led to significant increases in apoptosis markers such as p53 and caspase activation . This suggests a promising avenue for developing new cancer therapies based on oxadiazole structures.

Q & A

Q. Example Synthetic Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | 2-Bromophenylsulfonyl chloride, Cs₂CO₃, DME, 50°C | 92% | |

| Cyclization | Hydroxylamine HCl, EtOH, reflux | 85% | |

| Purification | SiO₂ column (hexane:EtOAc 5:1→1:1) | 99% |

How can the molecular structure of this compound be confirmed experimentally?

Basic Research Question

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR verify substituent connectivity and purity. For example, the 2-bromophenyl group shows characteristic aromatic splitting (δ 7.3–7.8 ppm) .

- HRMS/FTIR : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ = 396.02 Da), while IR identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles and stereochemistry. Similar oxadiazole derivatives exhibit planar oxadiazole rings with dihedral angles <10° relative to aromatic substituents .

What functional groups are critical for the reactivity of this compound?

Basic Research Question

Key functional groups dictate reactivity:

Q. SAR Case Study

| Modification | Biological Impact | Reference |

|---|---|---|

| 5-Trifluoromethyl oxadiazole | 15× increase in apoptosis induction | |

| Pyridyl sulfonamide | 97% ee in enantioselective synthesis |

How does computational chemistry aid in understanding electronic properties?

Advanced Research Question

Computational tools like Multiwfn analyze:

- Electrostatic Potential (ESP) : Maps electron-deficient regions (oxadiazole ring) for nucleophilic attack prediction .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability in energetic materials .

- Molecular Dynamics (MD) : Simulates binding modes with targets (e.g., TIP47 protein) to guide SAR .

How are contradictions in biological activity data resolved?

Advanced Research Question

Discrepancies arise from assay conditions or cell line variability. For example:

- Contradiction : Apoptosis induction in T47D breast cancer cells (EC₅₀ = 1.2 μM) but inactivity in HCT116 colon cancer cells .

- Resolution : Mechanistic studies (flow cytometry, Western blotting) reveal cell-specific G₁ phase arrest dependencies .

What methodologies study the compound's material science applications?

Advanced Research Question

Energetic material potential is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.